SSTR5 Binding Affinity: 39-Fold Higher Affinity Than Octreotide
Pasireotide exhibits a 39-fold higher binding affinity for human somatostatin receptor subtype 5 (SSTR5) compared to octreotide [1]. Additionally, pasireotide demonstrates 30-fold higher affinity for SSTR1 and 5-fold higher affinity for SSTR3 relative to octreotide, while having slightly lower affinity for SSTR2 (0.4-fold) [1]. This quantitative shift in receptor subtype preference fundamentally distinguishes pasireotide from the first-generation SSTR2-preferring analogs octreotide and lanreotide, which exhibit minimal to absent binding to SSTR1 (IC50 >1000 nM for octreotide; >1000 nM for lanreotide) [2].
| Evidence Dimension | Somatostatin receptor subtype 5 (SSTR5) binding affinity |
|---|---|
| Target Compound Data | Ki: 0.16 nM (IC50); pKi: 9.9 |
| Comparator Or Baseline | Octreotide: Ki: 6.30–7.00 nM (IC50); pKi: 8.2 |
| Quantified Difference | 39-fold higher affinity for pasireotide |
| Conditions | Human recombinant somatostatin receptors expressed in CHO-K1 or HEK293 cells; radioligand binding assays using [125I]Tyr11-SRIF-14 |
Why This Matters
The 39-fold higher SSTR5 affinity is the primary molecular basis for pasireotide's unique clinical efficacy in Cushing's disease—an indication where octreotide and lanreotide are ineffective due to corticotroph tumors predominantly expressing SSTR5 rather than SSTR2.
- [1] Schmid HA, Schoeffter P. Functional activity of the multiligand analog SOM230 at human recombinant somatostatin receptor subtypes supports its usefulness in neuroendocrine tumors. Neuroendocrinology. 2004;80(Suppl 1):47-50. View Source
- [2] Weckbecker G, Lewis I, Albert R, Schmid HA, Hoyer D, Bruns C. Opportunities in somatostatin research: biological, chemical and therapeutic aspects. Nat Rev Drug Discov. 2003;2(12):999-1017. View Source
